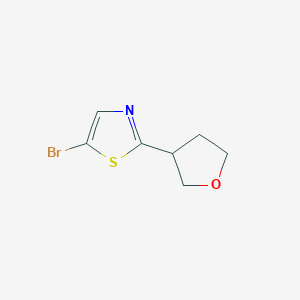
2-(2-Ethylpentyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylpentyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a benzimidazole core with a 2-(2-ethylpentyl) substituent, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpentyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method is the reaction of o-phenylenediamine with 2-ethylpentanal under acidic conditions to form the desired benzimidazole derivative. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid and is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylpentyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted benzimidazole derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-Ethylpentyl)benzimidazole has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Utilized as a corrosion inhibitor for metals and alloys, protecting them from degradation in aggressive environments
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylpentyl)benzimidazole is largely dependent on its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in DNA replication and repair, which contributes to their anticancer properties. Additionally, benzimidazoles can bind to microbial proteins, disrupting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure, widely studied for its biological activities.
2-Phenylbenzimidazole: A derivative with a phenyl substituent, known for its anticancer and antimicrobial properties.
2-Methylbenzimidazole: A derivative with a methyl group, used in various industrial applications
Uniqueness
2-(2-Ethylpentyl)benzimidazole is unique due to its specific 2-(2-ethylpentyl) substituent, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Propiedades
Número CAS |
99206-53-8 |
|---|---|
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-heptan-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C14H20N2/c1-3-5-8-11(4-2)14-15-12-9-6-7-10-13(12)16-14/h6-7,9-11H,3-5,8H2,1-2H3,(H,15,16) |
Clave InChI |
VSMPBJCKGWINIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)


![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)



